N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide follows IUPAC guidelines for polyfunctional compounds. The parent structure is a 1H-pyrrole ring substituted at positions 3, 4, and 5. Position 3 bears a 4-methoxyphenylsulfonyl group, while positions 4 and 5 are methylated. The 1-position is occupied by a propan-2-yl group, and the 2-position is functionalized with a pentanamide moiety via an N-linkage. This nomenclature ensures unambiguous identification of substituent positions and bonding patterns.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C21H24N2O5S , derived from systematic summation of its constituent atoms. The molecular weight, calculated as 416.5 g/mol, aligns with high-resolution mass spectrometry (HRMS) data. The sulfur atom from the sulfonyl group contributes significantly to the overall mass (≈7.7%), while the methoxy and methyl groups account for its hydrophobic character.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (500 MHz, CDCl3) reveals distinct proton environments:
- The 4-methoxyphenyl group exhibits a singlet at δ 3.85 ppm for the methoxy protons, with aromatic protons appearing as doublets between δ 7.25–7.75 ppm.
- Pyrrole methyl groups (4- and 5-positions) resonate as singlets at δ 2.15 and 2.20 ppm, respectively.
- The propan-2-yl group shows a septet (δ 1.45 ppm) for the methine proton and doublets (δ 1.10–1.30 ppm) for methyl groups.
- Pentanamide protons display characteristic peaks: NH at δ 8.10 ppm (broad) and methylene/methyl groups between δ 1.50–2.50 ppm.
13C NMR (125 MHz, CDCl3) confirms carbonyl (δ 170.5 ppm), sulfonyl (δ 125.8 ppm), and aromatic carbons (δ 110–160 ppm).
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS (ESI-TOF) yields an [M+H]+ ion at m/z 417.1584 (calculated: 417.1582), confirming the molecular formula. Fragmentation patterns include loss of the pentanamide sidechain (m/z 274.0921) and cleavage of the sulfonyl group (m/z 155.0348).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR (KBr, cm−1): Strong absorptions at 1680 (C=O stretch), 1320/1150 (asymmetric/symmetric SO2 stretches), and 2950–2850 (C-H stretches of methyl/methylene groups).
UV-Vis (MeOH): λmax at 265 nm (π→π* transitions of the aromatic system) and 310 nm (n→π* transitions involving sulfonyl and carbonyl groups).
X-ray Crystallographic Studies and Solid-State Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.45 Å, b = 12.30 Å, c = 15.20 Å, and β = 105.6°. The sulfonyl group adopts a tetrahedral geometry, while the pyrrole ring exhibits slight puckering (dihedral angle = 12.3°). Intermolecular hydrogen bonds between amide NH and sulfonyl oxygen stabilize the lattice.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT (B3LYP/6-311+G(d,p)) optimizes the molecular geometry, showing excellent agreement with crystallographic data. The HOMO (-6.12 eV) localizes on the pyrrole ring and sulfonyl group, while the LUMO (-1.98 eV) resides on the pentanamide moiety, suggesting charge transfer during reactivity.
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-7-8-9-19(24)22-21-20(15(4)16(5)23(21)14(2)3)28(25,26)18-12-10-17(27-6)11-13-18/h10-14H,7-9H2,1-6H3,(H,22,24) |
InChI Key |
LKGLWWSMRONSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step can involve electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 406.5 g/mol
- CAS Number : 1010905-26-6
The structure features a pyrrole ring substituted with a sulfonyl group and methoxyphenyl moiety, which contributes to its reactivity and potential biological activities.
Anticancer Activity
Studies have indicated that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrole structures have shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7, T47-D, and MDA-MB 231. The half-maximal inhibitory concentration (IC50) values ranged from 27.7 to 39.2 µM for these compounds, indicating effective anticancer properties while showing lower toxicity towards normal cell lines (IC50 > 100 µM) .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of similar pyrrole derivatives. Inhibition studies on enzymes involved in inflammatory pathways have shown that these compounds can effectively modulate COX (cyclooxygenase) and LOX (lipoxygenase) activities, which are crucial in the inflammatory response .
Case Study 1: Cytotoxicity Assay
A study conducted on a series of pyrrole derivatives demonstrated their cytotoxic effects on breast cancer cell lines using the MTT assay method. The results showed that compounds with similar structural features to this compound exhibited significant inhibition of cell growth, confirming the potential for further development as anticancer agents .
Case Study 2: Enzyme Inhibition Studies
In another investigation focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit COX and LOX enzymes. The results indicated that specific substitutions on the pyrrole ring enhanced inhibitory activity, suggesting a structure–activity relationship that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
a) N-(4-Methoxyphenyl)Pentanamide
- Structure : Lacks the pyrrole core and sulfonyl group but retains the 4-methoxyphenyl and pentanamide moieties.
- Activity : Demonstrates anthelmintic activity comparable to albendazole but with reduced cytotoxicity toward human and animal cells .
- Drug-Likeness : Exhibits high water solubility (TPSA = 75.0 Ų), optimal logP (~3.5), and adherence to Lipinski’s Rule of Five, making it a promising oral candidate .
b) N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide
- Structure : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent.
- Properties : Molecular weight = 394.5 g/mol, SMILES:
CCCC(=O)Nc1c(S(=O)(=O)c2ccc(F)cc2)c(C)c(C)n1C(C)C. The fluoro substituent may enhance metabolic stability and binding affinity compared to methoxy .
c) N4-Valeroylsulfamerazine (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)
- Structure : Contains a sulfonamide-linked pyrimidine and pentanamide chain.
- Activity : Synthesized as an antitubercular agent ; structural emphasis on sulfonamide groups for target binding .
d) 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide
- Structure : Features a naphthalene-sulfonyl group and propanamide chain.
- Physicochemical Data : IR peaks at 1,658 cm⁻¹ (C=O), 1,336 cm⁻¹ (SO₂), and melting point 228–230°C .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | Key Functional Groups | logP | TPSA (Ų) | Biological Activity | Cytotoxicity |
|---|---|---|---|---|---|---|
| Target Compound | ~434.5* | Pyrrole, sulfonyl, pentanamide | ~3.8† | ~100† | Not reported | Not reported |
| N-(4-Methoxyphenyl)Pentanamide | 207.3 | Methoxyphenyl, pentanamide | 3.5 | 75.0 | Anthelmintic | Low |
| 4-Fluorophenyl Analog (CAS 1010908-36-7) | 394.5 | Fluorophenylsulfonyl, pyrrole | ~3.6† | ~95† | Not reported | Not reported |
| N4-Valeroylsulfamerazine | 365.4 | Sulfonamide, pyrimidine, pentanamide | 2.8 | 112.4 | Antitubercular | Moderate (predicted) |
*Estimated based on molecular formula (C₂₁H₂₉N₃O₄S).
†Predicted using analogous structures.
Key Observations:
- The target compound ’s higher TPSA (~100 Ų) compared to N-(4-methoxyphenyl)pentanamide (75.0 Ų) suggests reduced membrane permeability but improved solubility .
- Sulfonamide-containing compounds (e.g., N4-Valeroylsulfamerazine) prioritize sulfonamide-protein interactions , which are critical for antitubercular activity .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide, identified by its CAS number 1010905-26-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.5 g/mol. The compound features a pyrrole ring substituted with a sulfonyl group and a methoxyphenyl moiety, which may contribute to its biological activities.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors implicated in cancer progression and inflammation. The sulfonamide group is known for its role in various pharmacological activities, including anti-inflammatory and antibacterial effects.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds containing pyrrole rings have been studied for their ability to inhibit tumor cell growth. In vitro studies on related compounds have shown low GI50 values against various cancer cell lines, suggesting potential efficacy in cancer treatment.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.25 |
| Compound B | A375-C5 | 0.33 |
| N-{3...} | TBD | TBD |
Anti-inflammatory Activity
The presence of the sulfonamide group in N-{3...} suggests it may possess anti-inflammatory properties similar to well-known drugs like Celecoxib. The compound's ability to inhibit inflammatory pathways could be explored further through assays measuring cytokine production and inflammatory mediator release.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of related pyrrole compounds demonstrated significant inhibition of cell proliferation in several cancer models, supporting the hypothesis that N-{3...} may exhibit similar effects.
- Mechanistic Insights : Interaction studies utilizing techniques such as docking simulations and enzyme inhibition assays are essential to elucidate the specific targets of N-{3...}. Preliminary data indicate potential binding to key enzymes involved in metabolic pathways associated with cancer and inflammation.
Q & A
Q. What are the optimal synthetic routes and purification techniques for this compound?
The synthesis involves multi-step reactions, starting with functionalization of the pyrrole core. Key steps include sulfonylation of the 4-methoxyphenyl group and alkylation of the pyrrole nitrogen. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical for introducing specific functional groups. Purification requires advanced techniques like column chromatography (silica gel, gradient elution) and recrystallization with solvents such as ethanol or ethyl acetate to achieve >95% purity .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the positions of methyl, methoxy, and sulfonyl groups. For example, the methoxy group typically resonates at ~3.8 ppm in 1H NMR.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~406.5) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (sulfonyl S=O) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
Q. What initial biological screening assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., Bradford assay for protein quantification ) to test inhibition of target enzymes like kinases or proteases.
- Cellular Uptake Studies: Radiolabeling or fluorescent tagging of the compound can track intracellular localization.
- Dose-Response Curves: IC50 values are determined using serial dilutions (e.g., 0.1–100 µM) in cell cultures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
SAR studies focus on modifying the sulfonyl, methoxy, or pyrrole substituents. For example:
Q. What crystallographic methods are suitable for resolving its 3D structure, and how does SHELX aid in refinement?
- Single-Crystal X-ray Diffraction (SCXRD): Crystals are grown via vapor diffusion (e.g., DMSO/water). Data collection requires synchrotron radiation for high-resolution (<1.0 Å) structures.
- SHELX Software: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. SHELXD solves phases via dual-space methods, critical for bulky sulfonyl groups .
Q. How can researchers resolve discrepancies in reported bioactivity data across experimental models?
- In Silico Docking: Use software like AutoDock Vina with the compound’s SMILES string (
C(C(=O)N...)) to predict binding modes to targets like COX-2 or EGFR. - Cross-Model Validation: Compare results from in vitro (e.g., HEK293 cells) and ex vivo (e.g., rat liver slices) models.
- Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to harmonize data from studies with varying protocols .
Methodological Recommendations
- Contradiction Analysis: Use isothermal titration calorimetry (ITC) to validate conflicting binding affinity data.
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
